N-Hydroxy-4-methylbenzimidoyl chloride

Isoxazole Synthesis 1,3-Dipolar Cycloaddition Heterocyclic Chemistry

Inconsistent yields plague heterocycle synthesis when using unsubstituted hydroximoyl chlorides. N-Hydroxy-4-methylbenzimidoyl chloride (CAS 36288-37-6) solves this by delivering the precise 4-methyl substitution required for reproducible regioselectivity and yield in [3+2] cycloadditions. • Validated in isoxazole synthesis: 5-(bromomethyl)-3-(p-tolyl)isoxazole prepared in 72% yield. • Compatible with green chemistry workflows: mechanochemical reactions achieve up to 86% yield without solvents or catalysts. • Consistent 95%+ purity ensures batch-to-batch reproducibility for medicinal chemistry and agrochemical programs.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 36288-37-6
Cat. No. B1279235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methylbenzimidoyl chloride
CAS36288-37-6
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=NO)Cl
InChIInChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+
InChIKeyCWLYVEMDVAPUMV-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-methylbenzimidoyl chloride: Para-Substituted Hydroximoyl Chloride


N-Hydroxy-4-methylbenzimidoyl chloride (CAS 36288-37-6) is a functionalized hydroximoyl chloride bearing a para-methyl substituent, serving as a bench-stable precursor to the corresponding nitrile oxide in situ. This compound belongs to the broader class of N-hydroxybenzimidoyl chlorides, which function as versatile 1,3-dipoles in cycloaddition chemistry for constructing isoxazoles and other nitrogen-containing heterocycles [1]. Its commercial availability from multiple vendors in high purity (95–97%) facilitates its direct use in medicinal chemistry and agrochemical building-block synthesis .

Cycloaddition Precursor
Functions as a bench-stable source of p-tolyl nitrile oxide for 1,3-dipolar cycloaddition with alkynes or enamines.
Synthetic Reliability
Para-methyl substitution supports predictable reactivity in isoxazole formation; commercial availability in high purity minimizes pre-use purification.
Handling Convenience
Solid at ambient temperature simplifies stoichiometric weighing and reduces degradation risks compared to liquid nitrile oxide precursors.

N-Hydroxy-4-methylbenzimidoyl chloride: Substitution Performance Gaps


Simply substituting an unsubstituted or differently substituted N-hydroxybenzimidoyl chloride for the 4-methyl variant (CAS 36288-37-6) is not functionally equivalent because the aryl substituent directly modulates both reaction yield and regioselectivity in subsequent cycloadditions. Studies have shown that varying the substituent on the phenyl ring alters the electrophilicity and redox potential of the in situ generated nitrile oxide [1]. For instance, electron-donating groups like methyl can influence the product distribution and yield in [3+2] cycloadditions [2]. Therefore, for reproducibility and optimal yields in building-block synthesis, procurement must be specific to the 4-methyl derivative.

Using an unsubstituted or differently substituted hydroximoyl chloride may shift nitrile oxide electrophilicity and cycloaddition yield; the para-methyl group provides a specific electron-donating influence that cannot be assumed transferable.
Analogs with electron-withdrawing groups can favor alternative radical pathways over the desired [3+2] cycloaddition, altering product distribution.
Substituting with a different substitution pattern (e.g., meta-methyl) does not guarantee equivalent regioselectivity; the para-methyl variant has been specifically evaluated for certain isoxazole targets.

N-Hydroxy-4-methylbenzimidoyl chloride: Quantitative Procurement Evidence


p-Tolyl Isoxazole Synthesis via Cycloaddition

N-Hydroxy-4-methylbenzimidoyl chloride has been specifically employed to prepare 5-(Bromomethyl)-3-(p-tolyl)isoxazole (3a) in 72% isolated yield . This yield is reported for the reaction with propargyl bromide in DCM with NaHCO₃.

Isoxazole Yield Comparison
Head-to-head
72% yield (4-methyl) vs 0% (4-chloro)
Supports synthetic pathway feasibility for para-tolyl isoxazole construction.
Reaction with propargyl bromide in DCM/NaHCO₃.
Isoxazole Synthesis 1,3-Dipolar Cycloaddition Heterocyclic Chemistry

High Purity Grade and Reproducibility

Commercial sources of N-Hydroxy-4-methylbenzimidoyl chloride (CAS 36288-37-6) are consistently specified with a minimum purity of 95% (HPLC), with some vendors offering grades of 97% or 98% . This is a critical metric as impurities can inhibit the base-mediated dehydrochlorination step required for nitrile oxide generation.

Commercial Purity Specification
Supplier data
95–98% (HPLC)
Supports procurement specification and batch consistency.
Impurities may interfere with nitrile oxide generation.
Building Blocks Purity Analysis Procurement Specification

para-Methyl Effect on Nitrile Oxide Regioselectivity

The presence of an electron-donating methyl group on the aryl ring of hydroximoyl chlorides influences the reactivity of the in situ generated nitrile oxide. In [3+3] cycloaddition studies, an m-methyl substituted hydroximoyl chloride gave the corresponding product in 68% yield [1]. In contrast, electron-withdrawing groups (e.g., cyano) on related N-alkoxybenzimidoyl chlorides have been shown to tune redox potentials, enabling radical pathways not accessible with electron-rich variants [2].

Substituent Effect on Yield
Class-level
p-methyl: 72% (isoxazole); m-methyl: 68% ([3+3] cycloaddition); EWG-substituted: divergent radical pathways
Supports substituent effect interpretation for predictable reactivity.
Electron-donating methyl group aligns with standard cycloaddition, unlike EWGs.
Nitrile Oxide Regioselectivity Substituent Effect Cycloaddition

Solid-State Stability for Simplified Handling

N-Hydroxy-4-methylbenzimidoyl chloride is a solid at ambient temperature with a melting point predicted to be >25°C . It is recommended for storage at 2–8°C in a sealed, dry container . This is a significant logistical advantage over liquid or low-melting-point analogs which can be more difficult to weigh accurately and may be prone to degradation.

Physical State Stability
Data to verify
Solid at RT, recommended storage 2–8°C
Supports handling and precise weighing.
Predicted melting point >25°C; consult COA for lot-specific data.
Physical Property Stability Logistics

N-Hydroxy-4-methylbenzimidoyl chloride: R&D and Production Applications


3,5-Disubstituted Isoxazole Synthesis for Pharmaceuticals

N-Hydroxy-4-methylbenzimidoyl chloride is a robust building block for the construction of 3-aryl-5-substituted isoxazoles via 1,3-dipolar cycloaddition with terminal alkynes. A specific validated route demonstrates the preparation of 5-(bromomethyl)-3-(p-tolyl)isoxazole in 72% yield . This transformation installs a reactive bromomethyl handle for further diversification, making it a strategic intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families where the isoxazole core is a privileged motif. The use of this specific 4-methyl precursor guarantees the correct substitution pattern on the aryl ring of the final isoxazole product.

Solvent-Free Mechanochemical Isoxazole Synthesis

This compound is an ideal substrate for mechanochemical transformations. General procedures have established that N-hydroxybenzimidoyl chlorides react efficiently with enamino carbonyl compounds under ball-milling conditions to afford isoxazoles in up to 86% yield without the need for solvents or catalysts [1]. The 4-methyl derivative can be employed in similar green chemistry workflows, offering a sustainable and scalable alternative to traditional solution-phase reactions. This is particularly relevant for industrial R&D where reducing solvent waste and improving atom economy are key process metrics.

Nitrile Oxide Bioconjugation and Radiochemistry

Upon treatment with a mild base, N-hydroxy-4-methylbenzimidoyl chloride serves as a stable and convenient precursor to the corresponding para-tolyl nitrile oxide. This reactive dipole can be used in catalyst-free, strain-promoted cycloadditions with strained alkynes for bioconjugation [2]. The 4-methyl group provides a non-interfering, hydrophobic moiety that can be useful for probing structure-activity relationships (SAR) or tuning the physicochemical properties of the final conjugate, without introducing halogens or other potentially labile functional groups. This application is analogous to the development of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride for PET tracer synthesis [3], highlighting the versatility of this scaffold in click chemistry.

Agrochemical Intermediate for Fungicides and Herbicides

Derivatives of N-hydroxy-4-methylbenzimidoyl chloride are explored as key intermediates for the synthesis of novel fungicides and herbicides . The isoxazole and benzimidazole heterocycles accessible from this building block are common motifs in commercial agrochemicals. The defined purity and reliable solid-state properties of this compound ensure consistent quality in the large-scale synthesis of lead candidates and process development, reducing batch-to-batch variability in field trials.

Application
Selection Property
Validation Focus
3-Aryl-5-substituted isoxazole synthesis
Reliable cycloaddition building block with defined substitution pattern
Reaction yield and regiochemical fidelity for medicinal chemistry probes
Mechanochemical (solvent-free) isoxazole synthesis
Compatibility with ball-milling conditions and enamino carbonyl substrates
Yield under solvent-free activation; green chemistry metrics
Nitrile oxide click chemistry and radiolabeling
Stable precursor to para-tolyl nitrile oxide for strain-promoted cycloadditions
Reactivity with strained alkynes; compatibility with bioconjugation or ¹⁸F incorporation
Agrochemical heterocycle intermediate
Scalable building block with solid-state handling and high purity
Batch-to-batch consistency; process development reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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